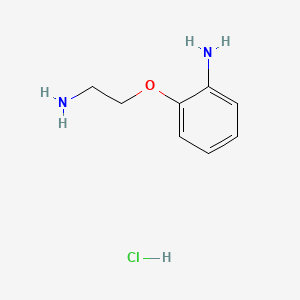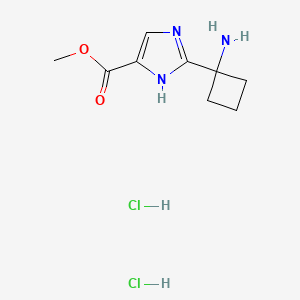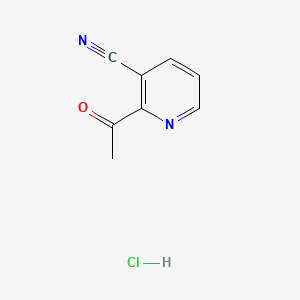![molecular formula C6H10ClN B6608875 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride CAS No. 2866352-86-3](/img/structure/B6608875.png)
5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride is a versatile and widely used chemical substance in scientific experiments. It is a bicyclic heterocyclic compound with the molecular formula C7H12NCl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The stereochemical control can also be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being carried out. For example, oxidation reactions may require the use of strong oxidizing agents under acidic or basic conditions, while reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving the modulation of biological pathways and the investigation of its effects on various biological systems. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride involves its interaction with specific molecular targets and pathways in biological systems it is known that the compound can modulate various biological processes through its interactions with specific proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives . These compounds share a similar bicyclic structure and have similar chemical properties. this compound is unique in its specific molecular structure and the specific applications it has in various fields.
List of Similar Compounds:Eigenschaften
IUPAC Name |
5-azatricyclo[4.1.0.02,4]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-3-4-2-6(4)7-5(1)3;/h3-7H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGWKRVBZNSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC3C2C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)



![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)



![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
